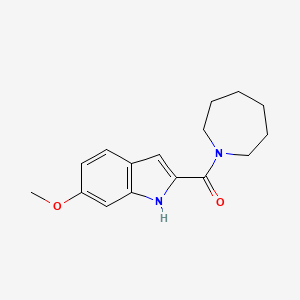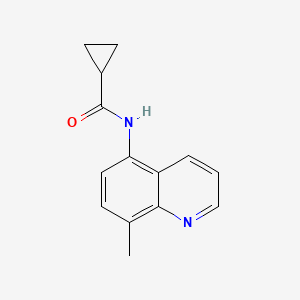![molecular formula C14H10N4 B7497743 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile, also known as BTA-N, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA-N is a heterocyclic compound that contains a benzotriazole ring and a benzonitrile group. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform.
科学研究应用
4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and analytical chemistry. In materials science, 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been used as a building block for the synthesis of functional materials such as polymers, dendrimers, and metal-organic frameworks. In medicinal chemistry, 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization, which is essential for cell division. In analytical chemistry, 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been used as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile in inhibiting tubulin polymerization involves binding to the colchicine site of tubulin, which prevents the formation of microtubules. Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
实验室实验的优点和局限性
One of the advantages of using 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. Another advantage is its ability to selectively target cancer cells without affecting normal cells. However, one of the limitations of using 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several potential future directions for the research and development of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. One direction is the synthesis of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile derivatives with improved anticancer activity and reduced toxicity. Another direction is the development of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile-based fluorescent probes for the detection of metal ions in biological and environmental samples. Finally, the use of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile in combination with other anticancer agents for the treatment of cancer is another potential future direction.
合成方法
The synthesis of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile involves a multistep process that starts with the reaction of 1H-benzotriazole and formaldehyde to produce 1-formyl-1H-benzotriazole. The next step involves the reaction of 1-formyl-1H-benzotriazole with potassium cyanide to form 4-cyanomethyl-1H-benzotriazole. Finally, the reaction of 4-cyanomethyl-1H-benzotriazole with benzyl chloride produces 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile.
属性
IUPAC Name |
4-(benzotriazol-1-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-9-11-5-7-12(8-6-11)10-18-14-4-2-1-3-13(14)16-17-18/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBOOUZLDFFVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)

![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)

![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)
![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)

![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)